

# 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline molecular weight and formula.

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## Compound of Interest

Compound Name: 8-Bromo-4-hydroxy-2-  
(trifluoromethyl)quinoline

Cat. No.: B152759

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## Technical Guide: 8-Bromo-4-hydroxy-2- (trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also presents generalized experimental protocols and potential signaling pathways that are relevant for the evaluation of novel quinoline derivatives, based on research into structurally similar compounds.

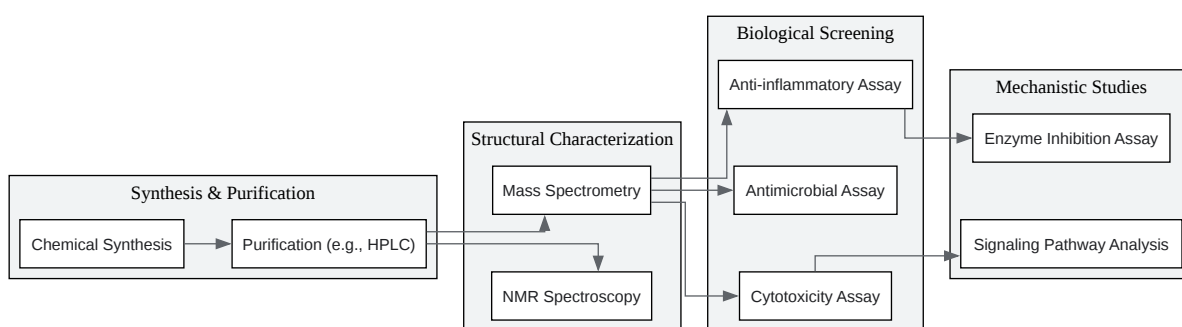
## Core Molecular Data

The fundamental molecular attributes of **8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline** are summarized below. This data is essential for any experimental work, including solution preparation, stoichiometric calculations, and analytical characterization.

Parameter	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>5</sub> BrF <sub>3</sub> NO	[1]
Molecular Weight	292.05 g/mol	[1]
Exact Mass	290.95 u	[2]
CAS Number	59108-43-9	[1]

## Hypothetical Biological Investigation Workflow

The following diagram illustrates a typical workflow for the initial investigation of a novel quinoline derivative, from synthesis to biological characterization. This represents a logical progression for assessing the therapeutic potential of compounds like **8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline**.

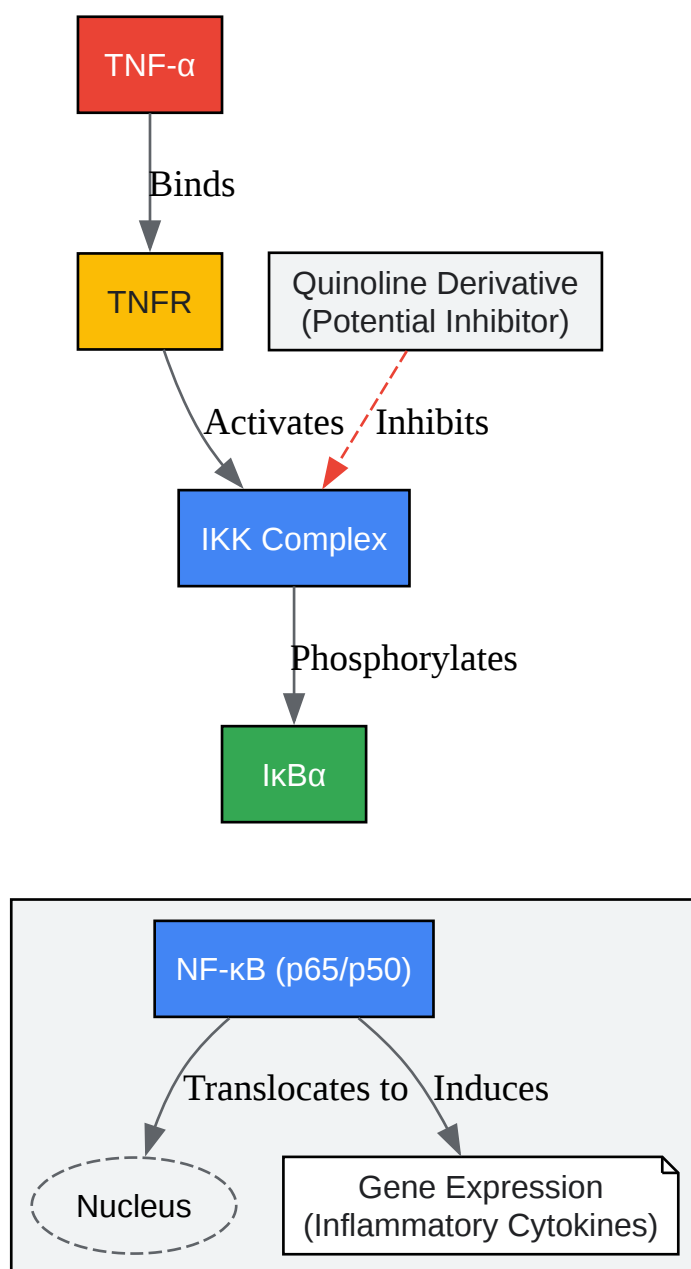


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Caption: A generalized experimental workflow for a novel quinoline derivative.

## Potential Signaling Pathway Modulation

Quinoline derivatives have been identified as modulators of various signaling pathways, including those involved in inflammation and cancer. One such pathway is the NF- $\kappa$ B signaling cascade, a critical regulator of the inflammatory response. The diagram below illustrates a simplified representation of this pathway, indicating a potential point of inhibition for a compound like **8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline**.



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Caption: Simplified NF- $\kappa$ B signaling pathway with a potential point of inhibition.

## Representative Experimental Protocols

While specific experimental data for **8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline** is not readily available, the following protocols for related quinoline compounds can serve as a template for its biological evaluation.

### Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies used for evaluating the cytotoxic effects of novel chemical entities on cancer cell lines.

#### 1. Cell Seeding:

- Plate cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.

#### 2. Compound Treatment:

- Prepare a stock solution of **8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions to achieve a range of final concentrations.
- Treat the cells with the various concentrations of the test compound and incubate for 24-72 hours.

#### 3. MTT Assay:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based buffer).

#### 4. Data Analysis:

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to a vehicle-treated control group.
- Determine the IC<sub>50</sub> (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration.

## In Vitro Anti-inflammatory Activity Assay (COX Enzyme Inhibition)

This protocol outlines a method to assess the potential anti-inflammatory properties of the compound by measuring the inhibition of cyclooxygenase (COX) enzymes.

### 1. Enzyme and Compound Preparation:

- Prepare solutions of purified COX-1 or COX-2 enzyme.
- Prepare various concentrations of **8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline**.

### 2. Reaction Mixture Setup:

- In a 96-well plate, combine the enzyme, a heme cofactor, and a suitable buffer solution.
- Add the test compound to the wells and incubate for a short period to allow for binding to the enzyme.

### 3. Reaction Initiation and Detection:

- Initiate the enzymatic reaction by adding arachidonic acid.
- The peroxidase activity of COX is measured using a probe that generates a fluorescent or colorimetric signal upon oxidation.

### 4. Data Analysis:

- Monitor the signal over time to determine the reaction rate.
- Calculate the percentage of enzyme inhibition for each compound concentration compared to a control without the inhibitor.
- Determine the IC<sub>50</sub> value for COX-1 and COX-2 to assess potency and selectivity.

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## References

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